molecular formula C25H25N7O3 B15142785 Dabigatran-d4

Dabigatran-d4

Cat. No.: B15142785
M. Wt: 475.5 g/mol
InChI Key: YBSJFWOBGCMAKL-PKHQNOSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran-d4 is a deuterium-labeled derivative of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. The deuterium labeling is used to trace the compound in pharmacokinetic studies and to understand its metabolic pathways. Dabigatran itself is known for its use in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dabigatran-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final deuterium-labeled compound .

Scientific Research Applications

Dabigatran-d4 is extensively used in scientific research for:

Mechanism of Action

Dabigatran-d4, like dabigatran, acts as a direct thrombin inhibitor. It binds reversibly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial for its anticoagulant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dabigatran-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound in biological systems, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C25H25N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D

InChI Key

YBSJFWOBGCMAKL-PKHQNOSGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H]

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Origin of Product

United States

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